N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
Description
N-{[4-(Thiophen-3-yl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a structurally complex molecule featuring a benzodioxole moiety linked via a carboxamide group to a tetrahydropyran (oxan) ring substituted with a thiophen-3-yl group. The benzodioxole component (a methylenedioxy aromatic system) is electron-rich and commonly associated with bioactive compounds, influencing receptor binding through π-π interactions .
Properties
IUPAC Name |
N-[(4-thiophen-3-yloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-17(13-1-2-15-16(9-13)23-12-22-15)19-11-18(4-6-21-7-5-18)14-3-8-24-10-14/h1-3,8-10H,4-7,11-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXIJCDIODHVOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common approach is to start with the thiophene derivative and oxane derivative, which are then coupled under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Differences
The following table summarizes structurally related compounds and their distinctions:
Structure-Activity Relationship (SAR) Insights
Benzodioxole vs.
Oxan vs.
Thiophene Position :
- Thiophen-3-yl (target) vs. thiophen-2-yl () alters steric and electronic interactions. The 3-position may orient the thiophene away from the benzodioxole, reducing steric hindrance .
Physical and Chemical Properties
Biological Activity
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide, identified by the CAS number 2319837-54-0, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₉NO₄S, with a molecular weight of 345.4 g/mol. The compound features a thiophene ring and a benzodioxole moiety, which are significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs to this compound exhibit notable antimicrobial properties. For instance, derivatives containing thiophene and oxane structures have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as fungal strains such as Candida albicans .
Table 1: Antimicrobial Activity Comparison
| Compound Type | Bacterial Strains Affected | Fungal Strains Affected | MIC (μg/mL) |
|---|---|---|---|
| Thiophene derivatives | S. aureus, E. coli | C. albicans | 32 - 42 |
| Benzodioxole derivatives | Pseudomonas aeruginosa | Aspergillus niger | 24 - 26 |
Anticancer Activity
Preliminary studies suggest that compounds structurally related to this compound may possess anticancer properties. For example, SMART compounds have demonstrated the ability to inhibit tubulin polymerization and induce apoptosis in cancer cells . These findings imply that the compound could potentially interfere with cancer cell growth through similar mechanisms.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Tubulin Binding : Similar compounds have been shown to bind to the colchicine-binding site on tubulin, leading to disrupted microtubule dynamics and cell cycle arrest .
- Reactive Oxygen Species (ROS) Generation : Compounds that contain thiophene rings often exhibit increased ROS production in cells, which can lead to oxidative stress and subsequent cell death in cancerous cells.
Case Studies
A recent study evaluated the effects of various derivatives on bacterial strains and found that modifications in substituents significantly affected antimicrobial potency. For instance, compounds with halogenated phenyl groups exhibited enhanced activity against Gram-positive bacteria compared to their non-halogenated counterparts .
Another investigation focused on the anticancer potential of benzodioxole derivatives showed promising results in xenograft models where treated groups exhibited reduced tumor growth compared to controls .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis involves coupling the benzodioxole-5-carboxylic acid moiety with the thiophene-oxane-methylamine intermediate. Key steps include:
- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF under nitrogen to minimize hydrolysis.
- Oxane-thiophene intermediate preparation : Cyclization of 3-thiophenemethanol with epichlorohydrin under acidic catalysis (e.g., HCl) at 80°C, followed by Boc-protection of the amine .
- Yield optimization : Reaction monitoring via TLC (silica gel, ethyl acetate/hexane 1:3) and purification via flash chromatography (≥90% purity). Typical yields range from 45–65%, influenced by steric hindrance from the oxane ring .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Confirm the oxane-thiophene linkage via -NMR (δ 3.8–4.2 ppm for oxane protons; δ 7.1–7.3 ppm for thiophene protons). The benzodioxole methylene group appears as a singlet at δ 5.9–6.1 ppm .
- HPLC-MS : Use a C18 column (acetonitrile/water gradient) with ESI-MS to detect [M+H] at m/z 388.1 (calculated). Purity ≥95% is critical for biological assays .
- IR : Validate the carboxamide bond (C=O stretch at ~1650 cm) and benzodioxole ethers (C-O-C at 1240 cm) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Enzyme inhibition : Screen against EZH2 (IC determination via fluorescence polarization assays, referencing EPZ-6438 as a positive control ).
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 72-hour exposure. Include dose-response curves (1–100 µM) and compare to structurally related benzodioxole derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Core modifications : Replace the oxane ring with piperazine or cyclohexane derivatives to assess impact on solubility and target binding.
- Substituent variations : Introduce electron-withdrawing groups (e.g., -CF) on the benzodioxole ring to enhance metabolic stability.
- Data-driven SAR : Use molecular docking (e.g., AutoDock Vina) to predict interactions with EZH2’s SET domain. Validate via IC shifts in enzyme assays .
Q. What crystallographic techniques resolve contradictions in reported binding modes with epigenetic targets?
- Methodological Answer :
- X-ray crystallography : Co-crystallize the compound with EZH2 (PDB ID 5LS6) at 1.8 Å resolution. Compare electron density maps to identify discrepancies in benzodioxole positioning vs. computational models .
- Thermal shift assays : Measure ΔT (melting temperature) changes to confirm target engagement. A ΔT >2°C indicates stable binding .
Q. How do metabolic stability assays in hepatic microsomes inform lead optimization?
- Methodological Answer :
- Incubation conditions : Use human liver microsomes (0.5 mg/mL) with NADPH regeneration system (37°C, pH 7.4). Monitor parent compound depletion via LC-MS/MS over 60 minutes.
- Metabolite identification : Major pathways include oxidation of the oxane ring (hydroxylation at C4) and thiophene S-oxidation. Structural modifications (e.g., fluorination) reduce clearance rates .
Q. What in vivo models are appropriate for assessing pharmacokinetic-pharmacodynamic (PK-PD) correlations?
- Methodological Answer :
- Rodent models : Administer orally (10 mg/kg) to Sprague-Dawley rats. Collect plasma at 0.5, 2, 6, and 24 hours for LC-MS analysis. Key parameters: C (~1.2 µM), T (~4.5 hours) .
- Tumor xenografts : Evaluate efficacy in NOD/SCID mice with EZH2-overexpressing tumors. Measure tumor volume reduction (≥50% at 25 mg/kg) and correlate with plasma exposure .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational binding predictions and experimental IC values?
- Methodological Answer :
- Re-evaluate force fields : Use AMBER instead of CHARMM for molecular dynamics simulations to better model hydrophobic interactions in the EZH2 binding pocket.
- Probe protonation states : The oxane ring’s tertiary amine may adopt different protonation states at physiological pH, altering binding affinity. Perform pH-dependent assays (pH 6.5–7.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
